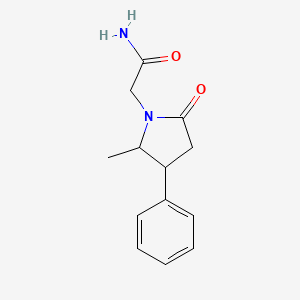

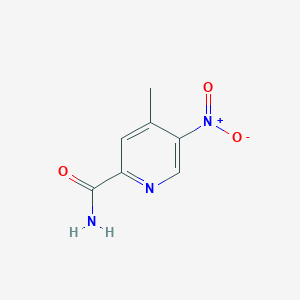

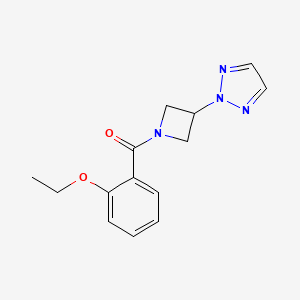

2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis of Oxadiazoles and Pyrrole Derivatives One application of compounds structurally related to 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde involves the synthesis of oxadiazoles and pyrrole derivatives, which are of interest due to their potential in various chemical domains. For example, the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles was achieved through a series of reactions starting from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbaldehyde oxime. This process involved the conversion of the oxime to a carbonitrile, followed by the formation of an amide oxime and finally heterocyclization into oxadiazoles (Potkin, Petkevich, & Kurman, 2009). In another study, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized, showcasing the versatile chemistry and applications of pyrrole-based compounds (Singh, Rawat, & Sahu, 2014).

Enantiomeric Separation and Chirality Studies Compounds similar to this compound have been used in enantiomeric separation and chirality studies. N-Aryl-2,5-dimethylpyrrole-3-carbaldehydes were synthesized and used in diastereoisomeric association complexes to study enantiomeric separations, showcasing the compound's utility in stereochemical applications (Vorkapić-Furač, Mintas, Burgemeister, & Mannschreck, 1989).

Polymerization and Material Chemistry

Ring-Opening Polymerization Compounds structurally related to this compound have been used as ligands in the formation of metal complexes, which in turn have shown efficacy in catalyzing ring-opening polymerizations, a key process in polymer chemistry (Qiao, Ma, & Wang, 2011).

Polyaddition Reactions In the field of polymer science, the dimethyl variant of the compound has been involved in polyaddition reactions, specifically with metal complexes, leading to the formation of cyclic oligo(acetal-esters). This showcases the compound's potential in creating novel polymer structures (Maślińska-Solich, Macionga, & Turczyn, 1995).

Supramolecular Chemistry

Single Molecule Magnets In supramolecular chemistry, a derivative of 1-methyl-1H-pyrrole-2-carbaldehyde, structurally similar to the compound , was used as a ligand to create a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, demonstrating the compound's relevance in materials science and nanotechnology (Giannopoulos et al., 2014).

Synthesis of Calix[4]pyrrole Derivatives Further, the compound has been used in the synthesis of calix[4]pyrrole derivatives, which are known for their anion-binding properties. These derivatives have been shown to display sharp color changes in the presence of fluoride and acetate anions, highlighting their potential in sensor applications (Farinha, Tomé, & Cavaleiro, 2010).

Propriétés

IUPAC Name |

2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-5-9(6-13)8(2)12(7)10-3-4-14-11-10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLFYPORWCHEAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=NOC=C2)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2416642.png)

![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide](/img/structure/B2416647.png)

![N-[[(2R,3S)-1-Cyclopropyl-5-oxo-2-pyridin-4-ylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2416648.png)

![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2416649.png)

![N-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDIN-2-YL]MORPHOLINE-4-CARBOXAMIDE](/img/structure/B2416653.png)